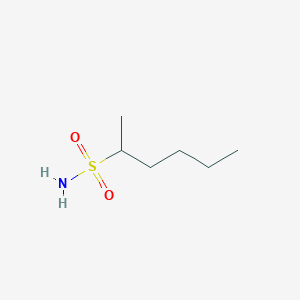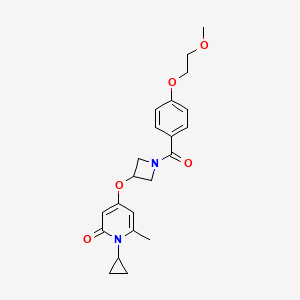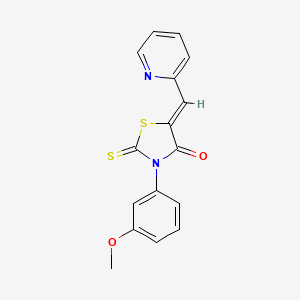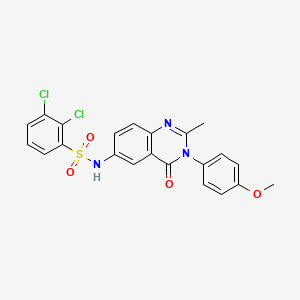
LR-90
Descripción general
Descripción
Se utiliza principalmente en la investigación de modelos animales diabéticos debido a su capacidad para suprimir las respuestas inflamatorias en los monocitos humanos . Este compuesto ha demostrado un potencial significativo en la reducción de la acumulación de AGE renal y circulante, lo que lo convierte en una herramienta valiosa en el estudio de las complicaciones diabéticas .
Aplicaciones Científicas De Investigación
LR-90 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de LR-90 implica su capacidad para inhibir la formación y acumulación de productos finales de glicación avanzada. Lo logra reaccionando con especies carbonílicas reactivas y quelando iones metálicos, que son esenciales para el proceso de glicación . This compound también bloquea la formación intracelular de especies reactivas de oxígeno e inhibe la activación de las quinasas activadas por mitógenos, evitando así la apoptosis en las células endoteliales humanas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
LR-90 plays a crucial role in biochemical reactions, particularly in the inhibition of advanced glycation . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are characterized by their inhibitory nature . For instance, this compound has been shown to inhibit the formation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to prevent methylglyoxal-induced oxidative stress and apoptosis in human endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound prevents the degradation of IκB-α and the nuclear accumulation of p65, thereby inhibiting the activation of nuclear factor-κB (NF-κB), a key regulator of proinflammatory gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that this compound dose-dependently prevents cytotoxicity and apoptotic biochemical changes in cells . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown beneficial effects in animal models of diabetic complications at certain dosages
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications
Métodos De Preparación
La síntesis de LR-90 implica la reacción de isocianato de 2-clorofenilo con 4,4’-metilenbis(isocianato de fenilo) en presencia de un disolvente adecuado. Las condiciones de reacción suelen incluir un rango de temperatura de 25-30°C y un tiempo de reacción de 24 horas .
Análisis De Reacciones Químicas
LR-90 experimenta varios tipos de reacciones químicas, incluyendo:
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente con especies carbonílicas reactivas.
Los reactivos comunes utilizados en estas reacciones incluyen el metilglioxal, que induce el estrés oxidativo y la apoptosis en las células endoteliales humanas . Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound .
Comparación Con Compuestos Similares
LR-90 pertenece a un grupo de compuestos aromáticos derivados de LR-16, que actúa como un efector alostérico sinérgico con 2,3-bisfosfoglicerato en el aumento de la afinidad por el oxígeno de las moléculas de hemoglobina . Compuestos similares incluyen:
Piridoxamina: Un inhibidor de AGE que también exhibe propiedades quelantes de metales.
Aminoguanidina: Otro inhibidor de AGE conocido por su capacidad para reaccionar con especies carbonílicas reactivas.
This compound es único en sus potentes capacidades de quelación de metales y su eficacia en la reducción de la acumulación de AGE renal y circulante .
Propiedades
IUPAC Name |
2-[4-[[4-[[4-[[4-(2-carboxypropan-2-yloxy)phenyl]carbamoylamino]-3-chlorophenyl]methyl]-2-chlorophenyl]carbamoylamino]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34Cl2N4O8/c1-34(2,30(42)43)48-24-11-7-22(8-12-24)38-32(46)40-28-15-5-20(18-26(28)36)17-21-6-16-29(27(37)19-21)41-33(47)39-23-9-13-25(14-10-23)49-35(3,4)31(44)45/h5-16,18-19H,17H2,1-4H3,(H,42,43)(H,44,45)(H2,38,40,46)(H2,39,41,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDMCXSGUCNRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34Cl2N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245075-84-7 | |
| Record name | LR-90 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245075847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LR-90 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8V885848 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: AGEs form through a non-enzymatic reaction between reducing sugars like glucose and proteins, lipids, or nucleic acids. This process, accelerated in hyperglycemic conditions like diabetes, leads to the accumulation of AGEs in various tissues. [, , , ] AGEs contribute to the development and progression of numerous diseases, including diabetic complications, atherosclerosis, Alzheimer's disease, and rheumatoid arthritis, by promoting vascular damage, inflammation, and fibrosis. [, , ]
A: LR-90, also known as 2,2'-(4,4'-(4,4'-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid), is a compound identified as a potent inhibitor of AGE formation. [, , ] While its exact mechanism is not fully elucidated, research suggests this compound acts by scavenging reactive intermediates involved in glycation and lipoxidation, thus hindering the formation of both AGEs and Advanced Lipoxidation End products (ALEs) on target proteins. [] Additionally, this compound exhibits anti-inflammatory properties, potentially by inhibiting the activation of nuclear factor-κB (NF-κB) - a key regulator of inflammation. [, ]
A: Preclinical studies in streptozotocin-induced diabetic rats demonstrate this compound's potential in mitigating diabetic complications. Notably, this compound treatment significantly reduced acellular capillary formation and restored pericyte numbers in the retina, indicating its effectiveness in preventing diabetic retinopathy. [] Furthermore, this compound showed promise in preventing diabetic nephropathy, as evidenced by improvements in renal function and reduced albuminuria in treated diabetic rats. [, ]
A: this compound has demonstrated potential in attenuating atherosclerosis development associated with diabetes. While specific mechanisms require further investigation, the compound's ability to inhibit AGE formation and its anti-inflammatory properties are believed to play significant roles in this protective effect. []
A: Research suggests this compound might have chondroprotective effects. In a rabbit model of osteoarthritis, intra-articular administration of this compound effectively protected against cartilage degradation and slowed disease progression. [] These effects were linked to the compound's ability to suppress the expression of pro-inflammatory mediators like IL-1β and cartilage-degrading enzymes like MMP-13 and ADAMTS-5. []
A: this compound exhibits anti-inflammatory effects in human monocytes. Studies using human THP-1 cells, a model for monocytes, showed that this compound significantly inhibited the expression of RAGE and pro-inflammatory genes (MCP-1, IP-10, COX-2) induced by S100b, a RAGE ligand. [] This inhibition was mediated, at least in part, through the suppression of NF-κB activation and reduction of oxidative stress in activated monocytes. []
A: Yes, this compound was found to effectively block S100b-induced monocyte adhesion to human umbilical vein endothelial cells (HUVECs). [] This finding further supports its potential as a therapeutic agent against atherosclerosis development, particularly in the context of diabetes.
A: this compound effectively inhibited S100b-induced expression of NADPH oxidase in human monocytes, leading to a reduction in intracellular superoxide production. [] This is significant because NADPH oxidase is a major source of reactive oxygen species (ROS), which contribute to oxidative stress and inflammation, both of which are implicated in the pathogenesis of diabetic complications.
ANone: The available research focuses primarily on preclinical data, indicating the need for further investigation. While this compound shows promise in various models, its efficacy and safety profile in humans remain to be established through clinical trials.
A: Preliminary research suggests that this compound might mitigate arterial stiffening associated with diabetes, potentially improving arterial elasticity and compliance. [] This aspect highlights another potential benefit of this compound in managing cardiovascular complications in diabetic patients.
A: Gluco-oxidative memory refers to the persistent adverse effects of hyperglycemia, even after glucose levels are normalized. This phenomenon contributes to the progression of diabetic complications, and research suggests that the AGE-RAGE axis plays a key role in this process. [] While not directly addressed in the provided research, this compound's ability to inhibit AGE formation and RAGE signaling could potentially disrupt gluco-oxidative memory, offering a novel approach to prevent long-term diabetic complications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)
![5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2459322.png)
![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)


![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)
![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)

![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)


